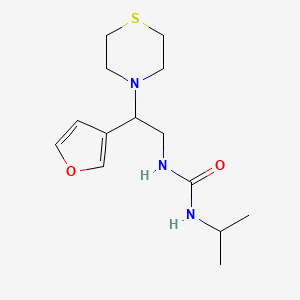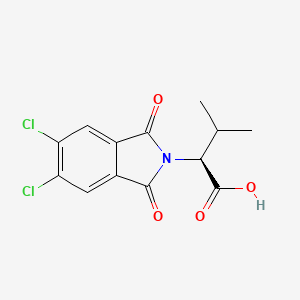![molecular formula C14H11N7OS2 B2423800 4-メチル-N-((6-(チオフェン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-1,2,3-チアジアゾール-5-カルボキサミド CAS No. 1903631-14-0](/img/structure/B2423800.png)
4-メチル-N-((6-(チオフェン-2-イル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)メチル)-1,2,3-チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7OS2 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 抗炎症作用: 問題の化合物を含むチオフェン誘導体は、抗炎症作用を示します . 炎症反応を調節する可能性があるため、創薬に役立ちます。
- 鎮痛および抗不安効果: 一部のチオフェン誘導体は、鎮痛および抗不安効果を示します . 研究者は、痛みや不安障害の管理におけるこれらの使用を検討しています。
- 抗腫瘍活性: チオフェン系化合物は、抗腫瘍剤として有望であることが示されています . その作用機序を調査し、その有効性を最適化することは、現在進行中の研究分野です。
- 発光ダイオード(LED): チオフェン誘導体は、材料科学、特にLEDの製造に用途があります . その電子特性により、光電子デバイスでの使用に適しています。
- 金属腐食防止: チオフェン誘導体は、金属腐食の抑制剤として研究されてきました . 金属を腐食から保護する能力は、産業の文脈で関連しています。
薬学
材料科学
腐食抑制
抗菌活性
作用機序
Target of Action
The compound, 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, is a derivative of the triazolothiadiazine class . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to show anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral activities, and also act as enzyme inhibitors .
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it could potentially inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This could lead to downstream effects on the biochemical pathways these enzymes are involved in.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential as an enzyme inhibitor, it could alter the activity of targeted enzymes, leading to changes in cellular processes. For instance, as an anticancer agent, it might inhibit the proliferation of cancer cells .
特性
IUPAC Name |
4-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7OS2/c1-8-13(24-20-16-8)14(22)15-7-12-18-17-11-5-4-9(19-21(11)12)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQNVCYIUQXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423718.png)

![3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2423723.png)
![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)

![2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2423727.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2423730.png)

![N-cyclohexyl-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2423735.png)


![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)
